molecular formula C12H11FN2 B8735846 7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine CAS No. 116207-39-7

7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

Cat. No.: B8735846
CAS No.: 116207-39-7
M. Wt: 202.23 g/mol
InChI Key: LNIRMTRXIJOOND-UHFFFAOYSA-N
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Description

7-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine is a useful research compound. Its molecular formula is C12H11FN2 and its molecular weight is 202.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

116207-39-7

Molecular Formula

C12H11FN2

Molecular Weight

202.23 g/mol

IUPAC Name

7-fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

InChI

InChI=1S/C12H11FN2/c13-7-4-5-11-9(6-7)12(14)8-2-1-3-10(8)15-11/h4-6H,1-3H2,(H2,14,15)

InChI Key

LNIRMTRXIJOOND-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=C(C=CC(=C3)F)N=C2C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under nitrogen, titanium tetrachloride (1.2 ml, 11 mmol) was added to the above enamine (Example 20) (2.0 g, 10 mmol) and the stirred mixture was heated at 140° C. for 1 hour. After cooling, 10M-sodium hydroxide solution (20 ml) was added and the mixture heated under reflux for 1 hour. After being allowed to cool, this mixture was filtered and the solids washed with dichloromethane. Any organics in the filtrate were also extracted into dichloromethane. All extracts were combined, dried (Na2SO4), filtered and the solvent evaporated. Kugelrohr distillation (175° C., 0.05 mmHg) gave the product as an off-white powder.
Name
enamine
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

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